molecular formula C14H21NO2 B13194303 N-cyclohexyl-3,4-dimethoxyaniline

N-cyclohexyl-3,4-dimethoxyaniline

Cat. No.: B13194303
M. Wt: 235.32 g/mol
InChI Key: GWOHYZFUKIKVAK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethoxyaniline is a specialty aniline derivative designed for advanced chemical and pharmaceutical research applications. This compound features a 3,4-dimethoxyaniline structure, where the aromatic amine is substituted with a cyclohexyl group on the nitrogen atom. The electron-donating methoxy groups are known to activate the aromatic ring, making the parent compound, 3,4-dimethoxyaniline, a versatile precursor for synthesizing various complex molecules, including active pharmaceutical intermediates (APIs), dyes, and pigments . The incorporation of the lipophilic cyclohexyl moiety in this compound is intended to alter the molecule's physicochemical properties, such as its solubility and metabolic stability, which is a key strategy in medicinal chemistry for optimizing lead compounds. As a building block, this chemical is valuable for constructing molecular architectures like quinoline derivatives, which are privileged structures in drug discovery . Researchers utilize this compound as a key intermediate in the development of novel chemical entities, where its primary value lies in its functionalized amine group and the steric properties imparted by the cyclohexyl ring. It is strictly for research use in controlled laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-cyclohexyl-3,4-dimethoxyaniline

InChI

InChI=1S/C14H21NO2/c1-16-13-9-8-12(10-14(13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3

InChI Key

GWOHYZFUKIKVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCCC2)OC

Origin of Product

United States

Preparation Methods

Alkylation Method

This approach involves the nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with 3,4-dimethoxyaniline. The reaction proceeds under basic conditions to facilitate the displacement of the halide by the aniline nitrogen.

Typical Procedure:

  • React 3,4-dimethoxyaniline with cyclohexyl halide in the presence of a base such as potassium carbonate or sodium hydride.
  • Use an aprotic solvent like dimethylformamide or acetonitrile.
  • Heat the mixture under reflux for several hours.
  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
  • The crude product is purified by recrystallization or chromatography.

Advantages:

  • Straightforward reaction setup.
  • Moderate to good yields depending on reaction optimization.

Limitations:

  • Possible formation of dialkylated byproducts.
  • Requires careful control of stoichiometry and reaction time.

Reductive Amination Method

This method involves the condensation of 3,4-dimethoxyaniline with cyclohexanone to form an imine intermediate, which is subsequently reduced to the secondary amine.

Typical Procedure:

  • Mix 3,4-dimethoxyaniline and cyclohexanone in a suitable solvent such as methanol or ethanol.
  • Add a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
  • Stir the mixture at room temperature or slightly elevated temperature until the reaction completes.
  • Work-up involves filtration to remove catalyst, solvent evaporation, and purification by chromatography or crystallization.

Advantages:

  • High selectivity for monoalkylation.
  • Mild reaction conditions.

Limitations:

  • Use of toxic reducing agents requires careful handling.
  • Catalyst recovery and reuse may be necessary for cost efficiency.

A patent (EP0595332B1) describes a catalytic process involving phenol derivatives and cyclohexanone in the presence of palladium catalysts to prepare substituted diphenylamines, which can be adapted for N-cyclohexyl-3,4-dimethoxyaniline synthesis.

Key Parameters:

Parameter Typical Range/Value
Catalyst 5% Palladium on carbon (Pd/C)
Catalyst amount 0.001 to 0.2 gram-atom per gram-molecule of aniline
Temperature 150°C to 300°C (preferably 170°C to 280°C)
Reaction time 5 to 8 hours with dropwise addition
Solvent Phenol or substituted phenol

Procedure Summary:

  • Cyclohexanone and phenol are charged into an autoclave with Pd/C catalyst.
  • 3,4-dimethoxyaniline is added dropwise under nitrogen atmosphere while maintaining temperature.
  • After addition, stirring continues to complete the reaction.
  • Catalyst is filtered off, and the product is isolated by distillation or crystallization.

Advantages:

  • High conversion and selectivity.
  • Catalyst can be recovered and reused.

Yield Data Example:

Entry Reaction Temperature (°C) Conversion (%) Selectivity (%) Byproduct Yield (%)
1 200 99.4 99.8 <1
2 180 98.7 99.5 0.6

After synthesis, the product is typically purified and characterized by:

Method Starting Materials Key Conditions Advantages Limitations
Alkylation 3,4-dimethoxyaniline + cyclohexyl halide Base, aprotic solvent, reflux Simple, moderate yields Byproducts, stoichiometry control needed
Reductive Amination 3,4-dimethoxyaniline + cyclohexanone + reducing agent Mild temperature, Pd catalyst or NaBH3CN High selectivity, mild conditions Toxic reagents, catalyst handling
Catalytic Hydrogenation Phenol derivative + cyclohexanone + 3,4-dimethoxyaniline + Pd/C 150-300°C, hydrogen transfer catalyst High conversion, catalyst reuse High temperature, specialized equipment
  • The catalytic hydrogenation method shows excellent selectivity and yield when the aniline is added dropwise, preventing side reactions and improving product purity.
  • Palladium catalysts supported on carbon, alumina, or magnesium oxide exhibit varied activity, with Pd/C being most effective.
  • Reaction temperatures between 170°C and 280°C optimize conversion without excessive byproduct formation.
  • Recovery and recycling of phenol and catalyst improve process sustainability.
  • Reductive amination methods benefit from kinetic studies optimizing reducing agent equivalents and reaction time for maximal yield.

This compound can be prepared efficiently by several methods, notably alkylation, reductive amination, and catalytic hydrogenation. The choice of method depends on available reagents, desired purity, and scale. Catalytic hydrogenation with palladium catalysts under controlled conditions offers high yield and selectivity, making it suitable for industrial applications. Analytical techniques ensure product quality, and ongoing research continues to optimize these processes for improved efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .

Comparison with Similar Compounds

Physical and Crystallographic Properties

  • 4-Chloro-N-(3,4-dimethoxyphenylmethylidene)aniline: Exhibits two distinct molecular conformations in its crystal structure, with dihedral angles of 19.68° and 45.54° between aromatic planes .
  • 2,4-Dimethoxyaniline: Boasts a molecular weight of 153.18 g/mol and a density of 1.15 g/cm³ . The cyclohexyl variant’s molecular weight (estimated ~235 g/mol) and lower density (due to non-planar structure) may enhance solubility in organic solvents.

Data Table: Key Properties of N-Cyclohexyl-3,4-dimethoxyaniline and Analogs

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield* Key Applications
This compound (est.) ~235 Cyclohexyl, 3,4-OCH₃ N/A Pharma intermediates, catalysts
N-Butyl-3,4-dimethoxyaniline 209.27 Butyl, 3,4-OCH₃ 20% Deazaflavin synthesis
2,4-Dimethoxyaniline 153.18 2,4-OCH₃ 84% Dyes, acetoacetanilide precursors
4-Chloro-N-(3,4-dimethoxyphenylmethylidene)aniline 275.73 Cl, 3,4-OCH₃ N/A Crystallography studies

*Reported yields are for synthesis steps described in referenced evidence.

Biological Activity

N-Cyclohexyl-3,4-dimethoxyaniline is an organic compound notable for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aromatic amine structure, which includes a cyclohexyl group and two methoxy substituents located at the 3 and 4 positions of the aniline ring. The molecular formula is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 221.30 g/mol. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects may involve:

  • Inhibition of Cell Cycle Progression : Compounds similar to this compound have been shown to interfere with key regulatory proteins involved in cell cycle progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

A study reported that derivatives of this compound demonstrated IC50 values in the low micromolar range against several cancer types, indicating potent activity (see Table 1) .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast Cancer)2.5Cell cycle arrest, apoptosis induction
This compoundA549 (Lung Cancer)1.8Apoptosis via caspase activation
This compoundHeLa (Cervical Cancer)3.0Inhibition of proliferation

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Interaction : Studies suggest that this compound may interact with specific receptors involved in cell signaling pathways that regulate growth and survival.
  • Enzyme Inhibition : It has been observed to inhibit enzymes associated with tumor progression and metastasis.

Case Studies

  • Study on MCF-7 Cells :
    A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound induces cell death through apoptosis .
  • A549 Lung Cancer Model :
    In another study using A549 lung cancer cells, treatment with this compound resulted in a marked reduction in cell proliferation rates. The study highlighted the compound's potential as a therapeutic agent against lung cancer due to its selective cytotoxicity .

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